molecular formula C23H24N4O3S B278134 N-[[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl]-1-benzofuran-2-carboxamide

N-[[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl]-1-benzofuran-2-carboxamide

Cat. No. B278134
M. Wt: 436.5 g/mol
InChI Key: RHBNGEVJSXQZCN-UHFFFAOYSA-N
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Description

N-[[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl]-1-benzofuran-2-carboxamide, also known as PBT2, is a small molecule drug that has shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Huntington's disease. PBT2 is a metal protein attenuating compound that has been shown to restore metal homeostasis in the brain, reduce toxic protein aggregation and improve cognitive function in animal models.

Mechanism Of Action

N-[[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl]-1-benzofuran-2-carboxamide works by restoring metal homeostasis in the brain, reducing toxic protein aggregation and improving synaptic function. N-[[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl]-1-benzofuran-2-carboxamide binds to metal ions such as copper and zinc, preventing them from interacting with toxic proteins such as beta-amyloid and alpha-synuclein. This reduces the formation of toxic protein aggregates and improves synaptic function, leading to improved cognitive function.
Biochemical and Physiological Effects
N-[[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl]-1-benzofuran-2-carboxamide has been shown to have a range of biochemical and physiological effects in animal models and clinical trials. N-[[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl]-1-benzofuran-2-carboxamide reduces toxic protein aggregation, improves synaptic function, restores metal homeostasis in the brain and improves cognitive function. N-[[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl]-1-benzofuran-2-carboxamide has also been shown to have anti-inflammatory effects and to reduce oxidative stress in the brain.

Advantages And Limitations For Lab Experiments

N-[[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl]-1-benzofuran-2-carboxamide has several advantages for lab experiments, including its small molecular size, ease of synthesis and ability to cross the blood-brain barrier. However, N-[[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl]-1-benzofuran-2-carboxamide also has limitations, including its potential toxicity at high doses and the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on N-[[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl]-1-benzofuran-2-carboxamide. These include further clinical trials in neurodegenerative diseases such as Alzheimer's and Huntington's disease, investigation of the potential use of N-[[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl]-1-benzofuran-2-carboxamide in other neurodegenerative diseases, and further research into the mechanism of action of N-[[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl]-1-benzofuran-2-carboxamide and its potential side effects. Additionally, research into the optimal dosing and administration of N-[[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl]-1-benzofuran-2-carboxamide is needed to fully understand its potential therapeutic effects.

Synthesis Methods

The synthesis of N-[[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl]-1-benzofuran-2-carboxamide involves the reaction of 1-benzofuran-2-carboxylic acid with 4-(4-chlorobenzyl)piperazine, followed by the addition of thiosemicarbazide and propionyl chloride. The final product is obtained through a purification process using column chromatography.

Scientific Research Applications

N-[[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl]-1-benzofuran-2-carboxamide has been extensively studied in preclinical and clinical trials for its potential therapeutic effects in neurodegenerative diseases. In animal models, N-[[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl]-1-benzofuran-2-carboxamide has been shown to reduce toxic protein aggregation, improve cognitive function and restore metal homeostasis in the brain. In clinical trials, N-[[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl]-1-benzofuran-2-carboxamide has shown promising results in improving cognitive function in patients with Alzheimer's disease.

properties

Product Name

N-[[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl]-1-benzofuran-2-carboxamide

Molecular Formula

C23H24N4O3S

Molecular Weight

436.5 g/mol

IUPAC Name

N-[[4-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C23H24N4O3S/c1-2-21(28)27-13-11-26(12-14-27)18-9-7-17(8-10-18)24-23(31)25-22(29)20-15-16-5-3-4-6-19(16)30-20/h3-10,15H,2,11-14H2,1H3,(H2,24,25,29,31)

InChI Key

RHBNGEVJSXQZCN-UHFFFAOYSA-N

SMILES

CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC4=CC=CC=C4O3

Canonical SMILES

CCC(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC4=CC=CC=C4O3

Origin of Product

United States

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